molecular formula C18H17ClF2N2O2 B5711746 N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chloro-4,5-difluorobenzamide

N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chloro-4,5-difluorobenzamide

Cat. No. B5711746
M. Wt: 366.8 g/mol
InChI Key: FTRCJVBMYBDAHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chloro-4,5-difluorobenzamide, also known as BAY 43-9006, is a small molecule drug that has been developed for the treatment of various types of cancer. It was first synthesized by Bayer AG in 1999 and has since been extensively studied for its anticancer properties.

Mechanism of Action

N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chloro-4,5-difluorobenzamide 43-9006 inhibits the activity of several kinases, including RAF kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). By inhibiting these kinases, N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chloro-4,5-difluorobenzamide 43-9006 disrupts the signaling pathways that are involved in tumor growth and angiogenesis, leading to inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects
N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chloro-4,5-difluorobenzamide 43-9006 has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to have anti-inflammatory properties and to enhance the immune response.

Advantages and Limitations for Lab Experiments

N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chloro-4,5-difluorobenzamide 43-9006 has several advantages for use in lab experiments, including its potency, selectivity, and well-characterized mechanism of action. However, it also has several limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several future directions for research on N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chloro-4,5-difluorobenzamide 43-9006. One area of research is the development of more potent and selective inhibitors of the kinases targeted by N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chloro-4,5-difluorobenzamide 43-9006. Another area of research is the identification of biomarkers that can be used to predict the response of tumors to N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chloro-4,5-difluorobenzamide 43-9006. Additionally, there is ongoing research on the use of N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chloro-4,5-difluorobenzamide 43-9006 in combination with other anticancer agents to enhance its efficacy.

Synthesis Methods

The synthesis of N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chloro-4,5-difluorobenzamide 43-9006 involves a multi-step process that starts with the reaction of 2-chloro-4,5-difluoroaniline with tert-butyl carbamate in the presence of a base to form N-(2-chloro-4,5-difluorophenyl) carbamic acid tert-butyl ester. This intermediate is then reacted with 2-aminobenzoyl chloride in the presence of a base to form N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chloro-4,5-difluorobenzamide 43-9006.

Scientific Research Applications

N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chloro-4,5-difluorobenzamide 43-9006 has been extensively studied for its anticancer properties and has been found to be effective in the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. It works by inhibiting the activity of several kinases that are involved in tumor growth and angiogenesis.

properties

IUPAC Name

N-[2-(tert-butylcarbamoyl)phenyl]-2-chloro-4,5-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF2N2O2/c1-18(2,3)23-17(25)10-6-4-5-7-15(10)22-16(24)11-8-13(20)14(21)9-12(11)19/h4-9H,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRCJVBMYBDAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(tert-butylcarbamoyl)phenyl]-2-chloro-4,5-difluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.